Boc-Trp(Mts)-OH.DCHA, also known as Nα-(tert-Butoxycarbonyl)-N-indole-2-mesitylenesulfonyl-L-tryptophan dicyclohexylammonium salt, is a protected form of the amino acid tryptophan. This compound features two protective groups: the Boc (tert-butoxycarbonyl) group, which protects the amino group, and the Mts (mesitylenesulfonyl) group, which protects the indole nitrogen. The presence of these protective groups allows for selective reactions during peptide synthesis, minimizing side reactions that could compromise the integrity of the desired peptide product .
The major products formed from these reactions include:
Boc-Trp(Mts)-OH.DCHA serves as a precursor for synthesizing biologically active peptides. Its unique structure allows for the creation of peptides that can interact with various biological targets, making it valuable in medicinal chemistry and biological research. The compound's ability to facilitate peptide synthesis while protecting sensitive functional groups enhances its utility in developing therapeutic agents and studying protein interactions .
The synthesis of Boc-Trp(Mts)-OH.DCHA involves several steps:
The final product is obtained by combining these protected forms and isolating the dicyclohexylammonium salt.
Boc-Trp(Mts)-OH.DCHA has several applications in various fields:
Research on Boc-Trp(Mts)-OH.DCHA has highlighted its effectiveness in facilitating peptide bond formation while minimizing oxidation and alkylation side reactions associated with tryptophan residues during synthesis. This capability makes it particularly advantageous for creating complex peptides that require multiple protective groups without compromising yield or purity .
Several compounds are similar to Boc-Trp(Mts)-OH.DCHA, each with unique characteristics:
Compound Name | Protective Groups | Unique Features |
---|---|---|
Boc-Trp-OH | Only Boc | Simpler structure without indole nitrogen protection |
Fmoc-Trp-OH | Fmoc (9-Fluorenylmethyloxycarbonyl) | Used primarily in Fmoc-based synthesis methods |
Cbz-Trp-OH | Cbz (Carbobenzoxy) | Different protecting strategy; less sterically hindered |
Boc-Trp(Trt)-OH | Boc and Trt (Trityl) | Offers different stability and cleavage conditions |
Boc-Trp(Mts)-OH.DCHA stands out due to its dual protection from both Boc and Mts groups, making it particularly useful for synthesizing complex peptides where multiple protecting groups are necessary to prevent side reactions. Its ability to facilitate selective reactions while maintaining structural integrity is a significant advantage over other similar compounds .
The mesitylenesulfonyl (Mts) group is a cornerstone in tryptophan protection due to its dual role in preventing indole alkylation and oxidation during acidic cleavage reactions. Unlike traditional sulfonyl protectants like tosyl (Tos) or methoxytrimethylbenzenesulfonyl (Mtr), the Mts group’s 2,4,6-trimethylphenyl substituent confers steric hindrance and electron-withdrawing effects, which stabilize the indole ring against electrophilic attacks. This property is particularly advantageous in SPPS, where trifluoroacetic acid (TFA)-mediated deprotection risks side reactions.
In a seminal study, the Mts group demonstrated compatibility with Boc chemistry, enabling sequential deprotection without indole modification when paired with ethanedithiol as a scavenger. The bulkiness of the Mts group also reduces racemization during coupling steps, a common challenge with smaller sulfonyl protectants. Furthermore, its stability under standard Boc cleavage conditions (e.g., 95% TFA) allows orthogonal use with acid-labile groups, making it indispensable for synthesizing tryptophan-rich peptides like neuromedin B.
Property | Mts Group | Tos Group | Mtr Group |
---|---|---|---|
Deprotection Reagent | HF/anisole or TFA/scavenger | HBr/acetic acid | TFA/thioanisole |
Steric Bulk | High | Moderate | Low |
Indole Stability | Excellent | Moderate | Poor |
Table 1: Comparative analysis of sulfonyl protecting groups for tryptophan.
Orthogonal protection in Boc-Trp(Mts)-OH.DCHA hinges on the differential acid sensitivity of the Boc and Mts groups. The Boc group, cleaved under mild acidic conditions (e.g., 30–50% TFA), leaves the Mts-protected indole intact, enabling sequential deprotection. This strategy is vital for synthesizing peptides requiring selective modification at multiple sites.
For instance, during the assembly of a model peptide containing tryptophan and lysine residues, the Boc group was selectively removed with 50% TFA in dichloromethane (DCM), while the Mts group remained stable. Subsequent neutralization and coupling steps proceeded without side reactions, underscoring the compatibility of these groups in multi-step syntheses. The Boc group’s volatility under acidic conditions also simplifies purification, as it decomposes to gaseous byproducts, minimizing contamination.
The synergy extends to resin handling. Boc-Trp(Mts)-OH.DCHA’s solubility in polar aprotic solvents like dimethylformamide (DMF) ensures efficient loading onto Wang or 2-chlorotrityl resins. Post-coupling, the DCHA counterion is removed via aqueous washes, leaving the protected amino acid anchored to the solid support.
Dicyclohexylamine (DCHA) is integral to Boc-Trp(Mts)-OH.DCHA’s physicochemical profile. As a lipophilic counterion, DCHA forms a stable salt with the carboxylic acid moiety, enhancing crystallinity and reducing hygroscopicity. This is critical for long-term storage, as the compound remains stable at 2–8°C with minimal decomposition.
The DCHA salt’s low solubility in aqueous solvents facilitates purification via recrystallization. For example, dissolving Boc-Trp(Mts)-OH.DCHA in warm ethanol followed by gradual cooling yields high-purity crystals, as evidenced by thin-layer chromatography (TLC) purity ≥98%. Additionally, DCHA’s non-nucleophilic nature prevents undesired reactions during peptide elongation, a common issue with smaller amines like triethylamine.
Solvent | Solubility (mg/mL) |
---|---|
Dimethylformamide | 50–100 |
Ethanol | 10–20 |
Water | <1 |
Table 2: Solubility profile of Boc-Trp(Mts)-OH.DCHA.
In SPPS, the DCHA counterion is exchanged for a resin-compatible species (e.g., HBTU-activated carboxylate) during coupling. This ensures efficient incorporation into growing peptide chains while maintaining the integrity of the Mts and Boc groups.